N,N-Diisopropylbutylamine

Description

Structure

3D Structure

Properties

CAS No. |

41781-44-6 |

|---|---|

Molecular Formula |

C10H23N |

Molecular Weight |

157.30 g/mol |

IUPAC Name |

N,N-di(propan-2-yl)butan-1-amine |

InChI |

InChI=1S/C10H23N/c1-6-7-8-11(9(2)3)10(4)5/h9-10H,6-8H2,1-5H3 |

InChI Key |

KLVOSHOFGYMCCP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C(C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: N,N-Di(propan-2-yl)butan-1-amine

This guide is structured as an advanced technical whitepaper designed for organic chemists and process development scientists. It prioritizes structural analysis, synthetic utility, and rigorous characterization.

Structural Analysis, Physicochemical Profile, and Synthetic Utility

Part 1: Executive Summary & Structural Identity

N,N-Di(propan-2-yl)butan-1-amine , commonly referred to as N,N-Diisopropylbutylamine , is a tertiary amine characterized by significant steric hindrance around the nitrogen center. Structurally analogous to N,N-Diisopropylethylamine (DIPEA/Hünig’s Base), this molecule replaces the ethyl group with a n-butyl chain. This modification drastically alters its lipophilicity (LogP) while maintaining the non-nucleophilic basicity essential for sensitive organic transformations.

This guide analyzes its role as a "Lipophilic Hünig’s Base," offering superior solubility in non-polar solvents (heptane, hexanes) compared to its ethyl counterpart, making it a critical reagent in specific peptide synthesis workflows and transition-metal catalysis.

Chemical Identity:

-

Common Name: N,N-Diisopropylbutylamine

-

CAS Number: 41781-44-6[2]

-

Molecular Formula: C₁₀H₂₃N

Part 2: Physicochemical Profile

The following data contrasts N,N-Diisopropylbutylamine with the industry-standard DIPEA to highlight its specific utility in phase-restricted synthesis.

| Property | N,N-Diisopropylbutylamine | DIPEA (Hünig's Base) | Significance |

| Steric Bulk | High (Two Isopropyls) | High (Two Isopropyls) | Prevents quaternary salt formation; non-nucleophilic. |

| Lipophilicity (cLogP) | ~3.5 | ~2.3 | Critical Differentiator: Higher solubility in non-polar media; remains in organic phase during acidic aqueous washes. |

| Boiling Point | ~165–170 °C (Predicted) | 127 °C | Lower volatility; reduced loss during high-temp reflux. |

| pKa (Conj. Acid) | ~10.8 (Est.) | 10.75 | Sufficiently basic to scavenge protons (e.g., HCl, HBr). |

| Physical State | Colorless Liquid | Colorless Liquid | Easy handling; amenable to automated liquid dosing. |

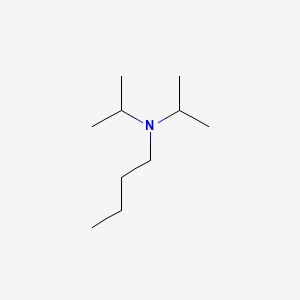

Structural Visualization

The diagram below illustrates the steric environment of the nitrogen lone pair, demonstrating why this molecule acts as a base but not a nucleophile.[4]

Figure 1: Steric connectivity of N,N-Diisopropylbutylamine. The two isopropyl groups (Red) shield the nitrogen center (Blue), preventing nucleophilic attack, while the butyl chain (Green) increases solubility in non-polar solvents.

Part 3: Synthetic Pathways & Protocols[5]

Synthesis of sterically hindered amines requires overcoming the nucleophilic barrier of the secondary amine. The most robust laboratory-scale method is the alkylation of diisopropylamine , driven by thermal energy and a scavenger base.

Method: Direct Alkylation of Diisopropylamine

Reaction Logic: Direct alkylation is preferred over reductive amination for this specific target because diisopropylamine is commercially available and inexpensive. The steric bulk prevents over-alkylation to the quaternary ammonium salt.

Reaction Scheme:

Detailed Experimental Protocol

-

Reagents:

-

Diisopropylamine (1.2 equiv) - Nucleophile

-

1-Bromobutane (1.0 equiv) - Electrophile

-

Potassium Carbonate (K₂CO₃, 2.0 equiv) - Acid Scavenger

-

Acetonitrile (Reagent Grade) - Solvent

-

-

Procedure:

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Under a nitrogen atmosphere, charge the flask with acetonitrile (0.5 M concentration relative to bromide).

-

Addition: Add finely ground K₂CO₃ followed by Diisopropylamine. Stir for 10 minutes at room temperature.

-

Initiation: Add 1-Bromobutane dropwise via a syringe or addition funnel over 15 minutes.

-

Reaction: Heat the mixture to reflux (approx. 82 °C) for 16–24 hours. Note: Monitoring via TLC is difficult due to low UV activity; GC-MS or staining with Dragendorff’s reagent is recommended.

-

Workup: Cool to room temperature. Filter off the inorganic salts (KBr/K₂CO₃). Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in diethyl ether or hexanes. Wash with 1M NaOH (to remove unreacted bromide traces) and water. Dry over MgSO₄.

-

Isolation: Distill the crude oil. (Target fraction: ~165 °C at atm pressure, or lower under vacuum).

-

Synthetic Workflow Diagram

Figure 2: Step-by-step synthetic workflow for the alkylation of diisopropylamine.

Part 4: Spectroscopic Characterization

Verification of the structure relies heavily on Nuclear Magnetic Resonance (NMR). The high symmetry of the isopropyl groups and the distinct butyl chain provide a clear fingerprint.

Predicted ¹H-NMR Data (400 MHz, CDCl₃):

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 2.95 - 3.05 | Septet ( | 2H | CH of Isopropyl groups (Methine) |

| 2.35 - 2.45 | Triplet ( | 2H | N-CH₂ of Butyl chain |

| 1.35 - 1.45 | Multiplet | 2H | CH₂ (C2 of Butyl) |

| 1.20 - 1.30 | Multiplet | 2H | CH₂ (C3 of Butyl) |

| 0.98 - 1.05 | Doublet ( | 12H | CH₃ of Isopropyl groups |

| 0.88 - 0.92 | Triplet ( | 3H | Terminal CH₃ of Butyl |

Interpretation Key:

-

The Septet: The most diagnostic peak. It proves the isopropyl groups are attached to the nitrogen.[5]

-

The Doublet (12H): Confirms two isopropyl groups are present and equivalent.

-

Absence of NH: Lack of a broad singlet around 1.0–2.0 ppm confirms the conversion from secondary to tertiary amine.

Part 5: Applications in Drug Development

1. Non-Nucleophilic Base in Cross-Coupling

Like DIPEA, N,N-Diisopropylbutylamine is used in Palladium-catalyzed reactions (Heck, Sonogashira) to neutralize hydrohalic acids generated during the catalytic cycle. Its steric bulk prevents it from coordinating to the metal center, which would poison the catalyst.

2. Lipophilicity Modulation in Peptide Synthesis

In the synthesis of highly hydrophobic peptides or lipidated drug conjugates, standard bases like DIPEA or TEA may partition into the aqueous phase during washing steps, or fail to solubilize reagents in non-polar solvents like heptane or toluene.

-

Advantage: The butyl chain increases the

, ensuring the base remains in the organic layer during extractions, maintaining basicity in the organic phase for subsequent steps.

3. Impurity Management

In processes involving Diisopropylamine (DIPA), trace amounts of butyl halides (from alkylation steps) can generate this amine as a byproduct. Understanding its retention time (longer than DIPEA) and MS fragmentation (Base peak m/z 114, loss of propyl) is vital for impurity profiling in GMP settings.

Part 6: Handling & Safety

-

Hazards: Corrosive (Skin/Eye damage), Flammable Liquid.[2]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent N-oxide formation over long periods.

-

Disposal: Must be disposed of as organic basic waste. Do not acidify rapidly without cooling, as neutralization is highly exothermic.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11062646, N,N-Diisopropylbutylamine. Retrieved from [Link]

-

Common Chemistry. (2024). CAS Registry Number 41781-44-6 Detail.[2] American Chemical Society. Retrieved from [Link][2]

Sources

- 1. PubChemLite - N,n-diisopropylbutylamine (C10H23N) [pubchemlite.lcsb.uni.lu]

- 2. N,N-Diisopropylbutylamine | C10H23N | CID 11062646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Butanamine, N,N-dipropyl- (CAS 4444-71-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Role of Steric Hindrance in Amine Chemistry

An In-Depth Technical Guide to N,N-Diisopropylbutylamine (CAS: 41781-44-6)

In the landscape of organic synthesis and drug development, tertiary amines are indispensable tools, frequently employed as bases, catalysts, and synthetic intermediates. Within this class, a specific subset known as sterically hindered amines has carved out a critical niche. These molecules are characterized by bulky alkyl groups surrounding the central nitrogen atom. This congestion profoundly influences their chemical reactivity, diminishing their ability to act as nucleophiles while preserving their capacity to function as effective bases. This unique combination of properties is invaluable for preventing unwanted side reactions in complex synthetic pathways.[1][2]

N,N-Diisopropylbutylamine belongs to this important class of reagents. Structurally similar to the widely used N,N-Diisopropylethylamine (DIPEA or Hünig's base), it features two isopropyl groups and a butyl group attached to the nitrogen atom.[3] This architecture renders it a potent, non-nucleophilic proton scavenger. Such properties are highly sought after in pharmaceutical research and process chemistry, where precise control over reaction pathways is paramount for maximizing yield and purity of the target active pharmaceutical ingredient (API). This guide provides a detailed examination of the core properties, synthesis, applications, and safe handling of N,N-Diisopropylbutylamine for professionals in the scientific community.

Core Physicochemical and Spectroscopic Data

The fundamental identity and characteristics of N,N-Diisopropylbutylamine are summarized below. This data is essential for its correct identification, handling, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₃N | PubChem[3] |

| Molecular Weight | 157.30 g/mol | PubChem[3] |

| IUPAC Name | N,N-di(propan-2-yl)butan-1-amine | PubChem[3] |

| CAS Number | 41781-44-6 | PubChem[3] |

| Synonyms | N,N-Diisopropylbutylamine | PubChem[3] |

| Appearance | Colorless to light yellow liquid (presumed) | General Amine Properties |

| Canonical SMILES | CCCCN(C(C)C)C(C)C | PubChem[3] |

| InChIKey | KLVOSHOFGYMCCP-UHFFFAOYSA-N | PubChem[3] |

Synthesis Methodology: Reductive Amination

A robust and widely utilized method for synthesizing tertiary amines like N,N-Diisopropylbutylamine is reductive amination.[4][5] This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with a secondary amine to form an intermediate iminium ion, which is then reduced in situ to the target amine. This one-pot reaction is highly efficient and a cornerstone of modern amine synthesis.[4]

For N,N-Diisopropylbutylamine, the logical precursors are butyraldehyde and diisopropylamine.

Sources

- 1. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 2. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 3. N,N-Diisopropylbutylamine | C10H23N | CID 11062646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Safe Handling of N,N-Diisopropylbutylamine

This document provides a comprehensive technical overview of the safety data and handling protocols for N,N-Diisopropylbutylamine (CAS No. 41781-44-6). Designed for researchers and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, field-proven perspective on risk mitigation. Our focus is on the causality behind safety measures, ensuring that every protocol is a self-validating system for laboratory safety.

Section 1: Core Chemical Identity and Hazard Profile

N,N-Diisopropylbutylamine is a tertiary amine whose utility in research and synthesis is matched by its significant hazard profile. The molecular structure, featuring a basic nitrogen atom shielded by two bulky isopropyl groups and a butyl chain, dictates its chemical behavior and associated risks. Understanding this structure is fundamental to anticipating its reactivity and handling requirements.

Table 1: Chemical Identification

| Identifier | Data | Source |

|---|---|---|

| IUPAC Name | N,N-di(propan-2-yl)butan-1-amine | [1] |

| CAS Number | 41781-44-6 | [1] |

| Molecular Formula | C₁₀H₂₃N | [1] |

| Molecular Weight | 157.30 g/mol | [1] |

| Synonyms | N,N-Bis(1-methylethyl)-1-butanamine |[1] |

The Globally Harmonized System (GHS) provides a clear and immediate summary of the primary dangers associated with this compound.[1] As a Senior Application Scientist, I interpret these not as mere warnings, but as directives that inform every aspect of our interaction with the chemical, from procurement to disposal.

Table 2: GHS Hazard Classification Summary for N,N-Diisopropylbutylamine

| Hazard Class & Category | Hazard Statement | GHS Pictogram | Signal Word |

|---|---|---|---|

| Flammable Liquid, Category 3 | H226: Flammable liquid and vapor | 🔥 | Danger |

| Skin Corrosion, Category 1B | H314: Causes severe skin burns and eye damage | corrosive | Danger |

| STOT - Single Exposure, Cat. 3 | H335: May cause respiratory irritation | Exclamation mark | Danger |

Source: Aggregated data from ECHA C&L Inventory notifications.[1]

Section 2: Mechanistic Insights into Hazards and Risk Mitigation

A foundational principle of laboratory safety is understanding the "why" behind a hazard. For N,N-Diisopropylbutylamine, the hazards stem directly from its nature as a volatile, basic, organic amine.

-

Corrosivity (H314): The lone pair of electrons on the nitrogen atom makes the molecule basic. Upon contact with skin or eye tissue, it can readily accept protons from water molecules, leading to a localized increase in hydroxide concentration. This disruption of physiological pH causes severe chemical burns through saponification of fats and hydrolysis of proteins. The designation "Category 1B" indicates that it causes irreversible skin damage after an exposure of up to 1 hour.[1]

-

Flammability (H226): As a carbon-based molecule with a moderate vapor pressure, its vapors can readily form an ignitable mixture with air.[1] Category 3 classification denotes a flash point between 23°C and 60°C, meaning that at or slightly above standard room temperature, sufficient vapors may be present to ignite in the presence of an ignition source.

-

Respiratory Irritation (H335): The volatility of the amine means that its vapors can be easily inhaled.[1] In the respiratory tract, its basicity irritates the mucous membranes, leading to symptoms like coughing and shortness of breath.

Effective risk management relies on a multi-layered defense system known as the Hierarchy of Controls . This framework prioritizes the most effective control measures to eliminate or minimize exposure.

Section 3: Protocols for Safe Handling, Storage, and Exposure Control

Adherence to strict protocols is non-negotiable. The following measures are derived from the chemical's known hazards and are designed to prevent exposure.

3.1 Engineering Controls: All manipulations of N,N-Diisopropylbutylamine, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood. The rationale is twofold: it contains flammable vapors to prevent the formation of an explosive atmosphere in the lab, and it protects the user from inhaling the corrosive and irritating vapors.

3.2 Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The choice of PPE must be deliberate and based on the specific hazards.

-

Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield. The corrosive nature of this amine necessitates full-face protection to prevent devastating eye injuries.

-

Skin Protection: Wear nitrile or butyl rubber gloves. Always check the glove manufacturer's breakthrough time data for this specific chemical or a similar class of amines. A flame-retardant lab coat and closed-toe shoes are mandatory.

-

Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.

3.3 Handling and Storage:

-

Ignition Sources: Prohibit all ignition sources—including open flames, hot plates, and spark-producing equipment—from areas where this chemical is handled or stored.[2]

-

Grounding: Metal containers and transfer lines must be grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[3] The storage area should be separate from incompatible materials, particularly strong oxidizing agents and acids, with which it can react violently.[4]

Section 4: Emergency Response Procedures

Preparedness is key to mitigating the consequences of an incident. All personnel must be familiar with these protocols.

4.1 First-Aid Measures: The corrosive nature of this chemical demands immediate and thorough action.

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[5] Transport to an ophthalmologist or emergency medical facility without delay.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

4.2 Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3] Water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.

-

Hazards: Vapors are flammable and may travel a considerable distance to an ignition source and flash back.[6] Containers may explode when heated.[6] Hazardous combustion products include toxic nitrogen oxides (NOx) and carbon oxides (CO, CO₂).

4.3 Accidental Release Measures: A calm, systematic response to a spill is critical for safety. The following decision tree outlines the necessary steps.

Section 5: Physicochemical, Toxicological, and Disposal Information

Detailed experimental data for N,N-Diisopropylbutylamine is not as widely published as for other common amines. The information below is based on available data and the known properties of similar chemicals.

5.1 Physical and Chemical Properties:

-

Appearance: Expected to be a liquid.

-

Odor: Likely has a characteristic amine (fishy, ammoniacal) odor.

-

Note: Specific data such as boiling point, flash point, and density are not available in the aggregated public databases. Users must treat the substance as a flammable liquid with a flashpoint potentially near room temperature.

5.2 Stability and Reactivity:

-

Reactivity: The substance is a strong base and will react exothermically and potentially violently with strong acids.

-

Chemical Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere).

-

Incompatible Materials: Avoid strong oxidizing agents, acids, and metals such as copper and its alloys.[6][7]

5.3 Toxicological Profile:

-

Acute Toxicity: While specific LD50 or LC50 data for N,N-Diisopropylbutylamine are not provided in the searched sources, the GHS classification indicates significant hazards. It is corrosive, causing irreversible damage to skin and eyes upon contact.[1] Inhalation may cause severe respiratory tract irritation.[1]

-

Chronic Toxicity: Data on long-term exposure effects are not available. As a general principle for corrosive materials, repeated exposure to low concentrations can lead to chronic irritation and dermatitis.

5.4 Disposal Considerations: This material and its container must be disposed of as hazardous waste.

-

Waste Characterization: The waste is classified as both a flammable liquid and a corrosive waste.

-

Procedure: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams. Disposal must be handled by a licensed hazardous waste management company, typically via high-temperature incineration, in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

References

-

PubChem. (n.d.). N,N-Diisopropylbutylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(3-Chloropropyl)dibutylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N,N-Diisopropylethylamine. Retrieved from [Link]

-

Loba Chemie. (2025, July 16). N,N-DIISOPROPYLETHYLAMINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. N,N-Diisopropylethylamine. Retrieved from [Link]

Sources

- 1. N,N-Diisopropylbutylamine | C10H23N | CID 11062646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

The Architect of Proton Transfer: A Technical Guide to Novel Sterically Hindered Organic Bases

Core Directive: The Strategic Necessity of Steric Bulk

In modern drug discovery and API manufacturing, the "blunt instrument" approach to deprotonation—using simple alkoxides or hydrides—is increasingly obsolete. The synthesis of complex scaffolds (e.g., PROTACs, macrocycles) demands a divorce between basicity (thermodynamic affinity for protons) and nucleophilicity (kinetic affinity for electrophilic carbon).

This guide focuses on Novel Sterically Hindered Organic Bases (NSHOBs) . Unlike traditional bases (TEA, DBU), these "superbases" utilize structural engineering—specifically "buried volume" and electronic delocalization—to achieve pKa values exceeding 30 (MeCN) while remaining kinetically inert toward electrophiles.

The Triad of Performance

We evaluate these bases on three axes:

-

Proton Affinity (PA): The raw thermodynamic power to deprotonate weak acids (e.g., terminal alkynes, weak C-H bonds).

-

Steric Shielding: The geometric prevention of nucleophilic attack on sensitive functional groups (esters, epoxides).

-

Solubility Profile: The ability to function in non-polar media (toluene, hexane) to generate "naked anions."

The Arsenal: Classification of Novel Superbases

Class A: Phosphazenes (The Schwesinger Series)

Phosphazenes are the gold standard for "naked anion" generation. They function by delocalizing the positive charge of the conjugate acid over a phosphorus-nitrogen framework.

-

Mechanism: Counterpoise hyperconjugation (pseudo-

delocalization). -

Key Reagent: P4-t-Bu (1-tert-Butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)-phosphoranylidenamino]-2

,4 -

Performance:

-

pKa (MeCN): ~42.7 (comparable to organolithiums but non-nucleophilic).

-

2025 Update: Recent studies highlight P4-t-Bu's role in the 1,1-difunctionalization of electron-deficient alkenes, a reaction impossible with ionic bases due to polymerization side reactions [1].

-

Class B: Proazaphosphatranes (Verkade’s Superbases)

These are bicyclic, football-shaped cage molecules containing a P(III) center.[2]

-

Mechanism: Upon protonation, the bridgehead nitrogen donates electron density to the phosphorus, forming a stable transannular P-N bond . This geometric lock renders the proton removal effectively irreversible.

-

Key Reagent:

. -

Performance:

-

pKa (MeCN): ~33.6.

-

Application: Superior for catalyzing the trimerization of isocyanates and enantioselective Strecker reactions when encaged in chiral hosts [2].

-

Class C: Emerging Systems (2024-2025 Advances)

-

Air-Stable Precursors: A major limitation of P4-t-Bu is its extreme hygroscopicity. A 2024 breakthrough involves using carboxylate salts of phosphazenes.[3] These salts are bench-stable and release the free superbase in situ only when triggered by an epoxide scavenger, allowing for "slow-release" basicity in flow chemistry [3].

-

Electrogenerated Bases (EGBs): Using cathodic reduction to generate hindered bases transiently, avoiding the handling of hazardous stoichiometric reagents entirely [4].

Comparative Data Matrix

| Base System | pKa (MeCN) | pKa (DMSO) | Steric Bulk ( | Key Utility |

| DIPEA (Hünig's) | 18.5 | 8.5 | Moderate | Standard buffering; too weak for C-H activation. |

| DBU | 24.3 | 12.0 | High | Elimination reactions; nucleophilic risks exist. |

| Verkade's (iPr) | 33.6 | 27.0 | Very High | Isocyanate trimerization; Lewis base catalysis. |

| P2-t-Bu | 33.5 | 21.0 | High | Alkylation of weak acids; milder than P4. |

| P4-t-Bu | 42.7 | 30.0+ | Extreme | "Naked" anion generation; anionic polymerization. |

Visualization: Mechanistic Pathways

Diagram 1: The Transannular Stabilization of Verkade's Base

This diagram illustrates the geometric shift that locks the proton, a unique feature distinguishing proazaphosphatranes from standard amines.

Caption: The "molecular muscle" of Verkade's base: Protonation at Phosphorus triggers N-to-P dative bonding, locking the structure.

Synthetic Applications: Field-Proven Case Studies

Case Study 1: The "Naked" Anion Effect in Ullmann Ethers

Challenge: Coupling aryl halides with sterically hindered phenols typically requires high temperatures (200°C) and copper catalysts that are easily poisoned by strong ionic bases.

Solution: Using P4-t-Bu .[1][4]

Mechanism: P4-t-Bu deprotonates the phenol in non-polar solvents (e.g., Toluene). Because the bulky

Case Study 2: Anionic Polymerization of Ethylene Oxide

Challenge: Standard alkoxides cause broad molecular weight distribution (polydispersity) due to slow initiation relative to propagation.

Solution: P4-t-Bu / n-BuLi system .

Mechanism: The P4 base complexes the Lithium cation so strongly that the initiating alkoxide is extremely reactive.

Outcome: Production of Polyethylene Oxide (PEO) with low polydispersity (

Experimental Protocols (Self-Validating Systems)

Protocol A: Handling P4-t-Bu (The "Superbase" Workflow)

P4-t-Bu is extremely hygroscopic and reacts with

Reagents:

-

P4-t-Bu (1.0 M in Hexane - commercially available).

-

Substrate (pre-dried azeotropically with benzene).

-

Solvent: Anhydrous THF or Toluene (water content < 10 ppm).

Step-by-Step:

-

Glassware Prep: Oven-dry all reaction vials at 150°C for 4 hours. Transfer hot to the glovebox antechamber. Cycle vacuum/Argon 3 times.

-

Atmosphere Control: Work inside a glovebox (

ppm, -

Aliquot Transfer:

-

Do NOT use standard plastic syringes (swelling risk). Use gas-tight glass syringes with Teflon-tipped plungers.

-

If using outside a glovebox: Use the "Positive Pressure" technique. Insert a Nitrogen line into the P4 bottle septum before withdrawing liquid to prevent vacuum formation that sucks in moist air.

-

-

Quenching (Validation):

-

Upon reaction completion, quench with acidic methanol.

-

Check: If a white precipitate forms immediately (P4-salt), the base was active. If the solution was already cloudy before quench, the base likely degraded to a hydroxide/carbonate species due to moisture ingress.

-

Protocol B: In-Situ Generation from Air-Stable Salts (The 2024 Method)

For labs without gloveboxes, this method generates the superbase only when needed.

Workflow Diagram:

Caption: Strategy for bypassing glovebox requirements using epoxide-triggered release [3].

References

-

Kondoh, A., Yamaguchi, S., & Terada, M. (2025).[5] Phosphazene base-catalyzed telescopic three-component reaction involving 1,1-difunctionalization of electron-deficient alkenes.[5] Chemical Communications, 61, 334-337.[5] Link

-

Verkade, J. G., & Kisanga, P. B. (2003). Proazaphosphatranes: a synthesis methodology trip from their discovery to vitamin A. Tetrahedron, 59(40), 7819-7858.[6] Link

-

Author, A. et al. (2024).[7] A strategy for the controllable generation of organic superbases from benchtop-stable salts.[3] Nature Synthesis/NIH. Link

-

Review.[4][7][8][9][10][11][12][13] (2024).[7][10] Harnessing Electrogenerated Bases for Sustainable Organic Transformations. ChemRxiv. Link

-

Marcoux, J. F., Doye, S., & Buchwald, S. L. (1997).[14] A General Copper-Catalyzed Synthesis of Diaryl Ethers. Journal of the American Chemical Society, 119(43), 10539–10540. Link

-

Esswein, B., & Möller, M. (1996). Polymerization of ethylene oxide with alkyllithium compounds and the phosphazene base "t-Bu-P4".[1] Angewandte Chemie International Edition, 35(6), 623-625. Link

Sources

- 1. P4-t-Bu - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. A strategy for the controllable generation of organic superbases from benchtop-stable salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Phosphazene base-catalyzed telescopic three-component reaction involving 1,1-difunctionalization of electron-deficient alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ehs.umich.edu [ehs.umich.edu]

- 9. Organic Chemistry Frontiers Emerging Investigator Series 2024–2025 Home [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. fulir.irb.hr [fulir.irb.hr]

- 12. A Dive Into Forty Years of Research on Organic Superbases: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. web.mit.edu [web.mit.edu]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Palladium-Catalyzed Synthesis of Sterically Hindered Amines

[1][2][3][4]

Executive Summary

The Buchwald-Hartwig amination has revolutionized drug discovery, yet the coupling of sterically hindered amines (e.g., acyclic secondary amines,

This guide moves beyond generic "screen-and-pray" approaches. It provides a deterministic workflow for coupling sterically demanding partners using Fourth-Generation (G4) Palladacycles and Sterically Expanded NHC (PEPPSI) architectures.

Key Takeaways:

-

Mechanism: Steric bulk inhibits the reductive elimination step, necessitating ligands that enforce a specific geometry to "squeeze" the product out.

-

Catalyst Selection: Abandon Pd(OAc)

+ Ligand mixtures. Use defined precatalysts (G4 or PEPPSI) to ensure a 1:1 Pd:Ligand ratio and prevent catalyst deactivation. -

Ligand Imperative: Use BrettPhos / tBuBrettPhos for phosphine routes and IPent for NHC routes.

Mechanistic Insight: The "Steric Wall"

In standard C–N coupling, the rate-limiting step for hindered substrates is Reductive Elimination (RE) .

-

Oxidative Addition (OA): Usually fast, even with hindered aryl halides.

-

Amine Binding: Steric clash between the bulky ligand and the bulky amine makes this thermodynamically unfavorable.

-

Reductive Elimination (RE): The crowded Pd(II) center must distort to form the C–N bond. If this is too slow, the complex undergoes

-hydride elimination , leading to the reduced arene (hydrodehalogenation) rather than the amine.

Pathway Visualization

The following diagram illustrates the critical divergence point where hindered substrates often fail.

Figure 1: Catalytic cycle highlighting Reductive Elimination as the critical failure point for hindered amines.

Ligand & Precatalyst Selection Guide

For hindered substrates, the "Ligand Effects" are binary: the reaction either works well or not at all. There is little middle ground.

The "Gold Standard" Systems

| Substrate Class | Recommended Ligand | Precatalyst Form | Why? |

| Primary Amines (Highly Hindered) | BrettPhos | BrettPhos Pd G4 | Large ligand cone angle promotes RE; methanesulfonate backbone (G4) ensures rapid activation. |

| Secondary Amines (Acyclic/Cyclic) | RuPhos | RuPhos Pd G4 | Excellent for secondary amines; prevents |

| Amides / Extremely Hindered Amines | tBuBrettPhos | tBuBrettPhos Pd G3/G4 | The tert-butyl group increases bulk further, forcing RE even in the most crowded environments. |

| "Deactivated" / Heterocycles | IPent | Pd-PEPPSI-IPent | The NHC ligand (IPent) is flexible yet bulky ("throw-away" pyridine ligand stabilizes the precatalyst). |

Experimental Protocols

Protocol A: The Buchwald G4 System (Phosphine-Based)

Best for: General pharmaceutical intermediates, high-throughput screening.

Reagents:

-

Precatalyst: BrettPhos Pd G4 (or tBuBrettPhos Pd G4 for extreme cases).

-

Base: Sodium tert-butoxide (NaOtBu). Note: Use sublimed grade if possible.

-

Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

-

Preparation (Glovebox or Schlenk Line):

-

To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 equiv) and Amine (1.2 equiv).

-

Add NaOtBu (1.4 equiv).[1] Crucial: Do not use weak bases like carbonates for hindered amines; they are too slow.

-

Add BrettPhos Pd G4 (1.0 – 2.0 mol%).

-

Expert Tip: If the amine is a liquid, add it last via syringe after solvent addition to prevent it from coating the solid base.

-

-

Solvent Addition:

-

Add anhydrous 1,4-Dioxane to achieve a concentration of 0.25 M – 0.5 M.

-

Note: Higher concentration (0.5 M) often helps hindered reactions by increasing the rate of bimolecular steps.

-

-

Reaction:

-

Seal the vial (Teflon-lined cap).

-

Heat to 80–100 °C for 2–12 hours.

-

Monitoring: Check by LCMS after 1 hour. If <10% conversion, increase temp to 110 °C or switch to tBuBrettPhos.

-

-

Workup:

-

Cool to room temperature.[2] Dilute with EtOAc.

-

Filter through a small pad of silica or Celite to remove Pd black.

-

Concentrate and purify via flash chromatography.

-

Protocol B: The Organ PEPPSI System (NHC-Based)

Best for: Very difficult couplings where phosphines fail, or when air stability is required.

Reagents:

Step-by-Step Methodology:

-

Charging:

-

Activation:

-

Completion:

-

Monitor via GC-MS or LCMS.

-

Standard aqueous workup.

-

Troubleshooting & Optimization Logic

When the reaction fails, use this logic tree to diagnose the root cause.

Figure 2: Troubleshooting decision tree for failed couplings.

Data Summary: Ligand Performance Comparison

| Feature | BrettPhos (G4) | tBuBrettPhos (G4) | Pd-PEPPSI-IPent |

| Primary Amines | Excellent | Good | Good |

| Secondary Amines | Good | Excellent | Excellent |

| Amides | Poor | Excellent | Moderate |

| Air Stability | High (Precatalyst) | High (Precatalyst) | Very High |

| Base Sensitivity | Requires strong base | Requires strong base | Tolerates weaker bases |

References

-

Maiti, D., & Buchwald, S. L. (2009). Synthesis of Sterically Hindered Amines. Journal of the American Chemical Society. [Link][8]

-

Surry, D. S., & Buchwald, S. L. (2011).[1][11] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

-

Bruno, N. C., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science. [Link]

-

Organ, M. G., et al. (2018). Pd-PEPPSI-IPentAn Promoted Deactivated Amination of Aryl Chlorides. The Journal of Organic Chemistry. [Link][7][12]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 3. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 4. Pd-PEPPSI-IPentAn Promoted Deactivated Amination of Aryl Chlorides with Amines under Aerobic Conditions [organic-chemistry.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. D. Maiti, B. P. Fors, J. L. Henderson, Y. Nakamura and S. L. Buchwald, “Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides Two Ligands Suffice in Most Cases,” Chemical Science, Vol. 2, No. 1, 2011, pp. 57-68. doi10.1039/c0sc00330a - References - Scientific Research Publishing [scirp.org]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: The Strategic Use of N,N-Diisopropylbutylamine as a Gelling Catalyst in High-Performance Isocyanate Coatings

Abstract

Isocyanate-based coatings, particularly two-component (2K) polyurethane systems, are indispensable in applications demanding superior durability, chemical resistance, and aesthetic appeal. The curing kinetics of these systems are critically dependent on the choice of catalyst. This application note provides a detailed technical guide on the use of N,N-Diisopropylbutylamine, a sterically hindered tertiary amine, as a selective gelling catalyst. We will explore the fundamental mechanisms of tertiary amine catalysis, present detailed protocols for evaluating its impact on pot life and cure rate, and discuss its application in both conventional and blocked isocyanate systems. The protocols and insights provided herein are designed to enable formulation scientists to harness the unique properties of N,N-Diisopropylbutylamine for optimizing coating performance.

The Foundational Role of Tertiary Amine Catalysis in Polyurethane Chemistry

Polyurethane coatings are formed primarily through the polyaddition reaction between a polyisocyanate and a polyol.[1] The rate of this urethane linkage formation is often too slow for practical applications at ambient temperatures and requires catalytic acceleration.[2] Tertiary amines are a cornerstone class of catalysts in polyurethane chemistry, influencing not only the cure speed but also the final network structure and properties of the coating.[3]

The Competing Reactions: Gelling and Blowing

In a typical isocyanate coating formulation, two primary reactions are of interest:

-

Gelling Reaction: The reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH) from the polyol, forming the desired urethane linkage that builds the polymer network.[4]

-

Blowing Reaction: The reaction between an isocyanate group and water (present as atmospheric moisture or a contaminant), which produces an unstable carbamic acid that decomposes into an amine and carbon dioxide (CO₂).[5] The newly formed amine can further react with another isocyanate to form a urea linkage. While essential for foam production, this reaction is often undesirable in coatings as it can lead to gassing, pinholes, and other surface defects.[2]

The selection of a catalyst is therefore a balancing act to selectively promote the gelling reaction over the blowing reaction.[6]

Mechanism of Catalysis

The catalytic activity of tertiary amines is governed by two main factors: basicity and steric hindrance .[7] Higher basicity generally leads to higher catalytic activity.[7] The steric bulk of the substituent groups around the nitrogen atom dictates the catalyst's accessibility to the reactants and its selectivity.[8]

Two primary mechanisms are proposed for tertiary amine catalysis[9]:

-

Nucleophilic Catalysis (Baker's Mechanism): The tertiary amine's lone pair of electrons attacks the electrophilic carbon of the isocyanate group, forming a highly reactive, unstable complex. This complex is then more susceptible to attack by the hydroxyl group of the polyol.[9] This mechanism is favored by sterically unhindered amines.

-

General Base Catalysis (Farkas' Mechanism): The tertiary amine forms a hydrogen-bonded complex with the hydroxyl group of the polyol, increasing its nucleophilicity and facilitating its attack on the isocyanate group.[9] This pathway is often associated with more sterically hindered amines.

dot

Caption: Proposed catalytic mechanisms for urethane formation by tertiary amines.

Profile of N,N-Diisopropylbutylamine: A Sterically Hindered Catalyst

N,N-Diisopropylbutylamine possesses a unique structure with two bulky isopropyl groups and one butyl group attached to the nitrogen atom. This significant steric hindrance makes the nitrogen's lone pair of electrons less accessible. Consequently, it is expected to function primarily through the general base catalysis mechanism, activating the polyol rather than the isocyanate. This characteristic is key to its utility as a selective gelling catalyst, as the isocyanate-water reaction is less accelerated compared to the isocyanate-polyol reaction.[2][8]

| Property | Value |

| Chemical Formula | C₁₀H₂₃N |

| Molecular Weight | 157.30 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~175-178 °C |

| Density | ~0.77 g/cm³ |

| Structure | N(CH(CH₃)₂)₂ (CH₂)₃CH₃ |

Table 1: Physical and Chemical Properties of N,N-Diisopropylbutylamine.

Application Protocols for Two-Component (2K) Coatings

The following protocols are designed to systematically evaluate the performance of N,N-Diisopropylbutylamine in a standard 2K polyurethane clearcoat formulation.

dot

Sources

- 1. specialchem.com [specialchem.com]

- 2. paint.org [paint.org]

- 3. pu catalysts - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]

- 4. News - Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production [mingxuchem.com]

- 5. iiif.library.cmu.edu [iiif.library.cmu.edu]

- 6. bdmaee.net [bdmaee.net]

- 7. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]

- 8. researchgate.net [researchgate.net]

- 9. poliuretanos.com.br [poliuretanos.com.br]

Application Note: High-Fidelity Peptide Coupling with N,N-Diisopropylbutylamine (DiPBA)

This Application Note provides a comprehensive protocol for utilizing N,N-Diisopropylbutylamine (DiPBA) as a tertiary amine base in peptide coupling reactions. While N,N-Diisopropylethylamine (DIPEA/Hünig’s Base) is the industry standard, DiPBA offers specific physicochemical advantages—namely reduced volatility and increased lipophilicity—that are critical for high-temperature solid-phase peptide synthesis (SPPS) and the synthesis of hydrophobic peptide sequences.

Executive Summary & Rationale

In peptide synthesis, tertiary amines are essential for deprotonating the carboxylic acid of the incoming amino acid (or the ammonium species of coupling reagents) to facilitate activation. N,N-Diisopropylbutylamine (DiPBA) serves as a robust alternative to DIPEA.

Why use DiPBA?

-

Reduced Volatility: With a higher boiling point than DIPEA (~127°C) and Diisopropylamine (84°C), DiPBA is superior for microwave-assisted or high-temperature (60°C+) coupling cycles where DIPEA vaporization leads to inconsistent stoichiometry and reactor pressurization.

-

Enhanced Lipophilicity: The butyl chain (C4) vs. the ethyl chain (C2) of DIPEA increases the logP, improving the solubility of the base in non-polar solvents and its interaction with highly hydrophobic resin-bound peptides (e.g., "difficult sequences" prone to aggregation).

-

Steric Shielding: DiPBA maintains the "diisopropyl" steric shield around the nitrogen, preventing nucleophilic attack on the activated carboxylate (which causes racemization), while the butyl tail adds distal steric bulk.

Chemical Profile & Comparison

Table 1: Physicochemical Comparison of Common Peptide Bases

| Property | DiPBA (N,N-Diisopropylbutylamine) | DIPEA (Hünig's Base) | NMM (N-Methylmorpholine) |

| Structure | Tertiary Amine (Bulky) | Tertiary Amine (Bulky) | Cyclic Tertiary Amine |

| Formula | C₁₀H₂₃N | C₈H₁₉N | C₅H₁₁NO |

| MW | 157.30 g/mol | 129.24 g/mol | 101.15 g/mol |

| Boiling Point | ~155-160°C (Est.)* | 127°C | 115°C |

| Basicity (pKa) | ~10.5–11.0 (Est.) | 10.75 | 7.38 |

| Nucleophilicity | Extremely Low | Very Low | Low-Moderate |

| Primary Utility | High-Temp SPPS, Lipophilic Peptides | Standard SPPS | Low-Racemization Coupling |

*Estimated based on homologous series (Dibutylamine BP 159°C).

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc-SPPS)

This protocol is optimized for Fmoc chemistry using standard resins (e.g., Wang, Rink Amide).

Materials Required[1][2][3][4][5][6]

-

Base: N,N-Diisopropylbutylamine (DiPBA), anhydrous.

-

Coupling Reagent: HATU, HBTU, or DIC/Oxyma.

-

Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

-

Resin: Fmoc-Rink Amide MBHA (0.5 mmol/g loading).

Step-by-Step Workflow

A. Resin Preparation[1]

-

Swelling: Weigh appropriate resin into the reaction vessel. Add DMF (10 mL/g resin).

-

Agitation: Shake/vortex for 30 minutes to ensure full bead expansion.

-

Drain: Remove solvent via vacuum filtration.

B. Fmoc Deprotection

-

Reagent: 20% Piperidine in DMF (v/v).

-

Cycle: Add solution (10 mL/g). Agitate 5 min. Drain. Repeat with fresh solution for 15 min.

-

Wash: Drain and wash resin with DMF (5 x 1 min) to remove all piperidine. Note: Residual piperidine causes fulvene adducts; thorough washing is critical.

C. Activation & Coupling (The DiPBA Step)

Stoichiometry: 1.0 eq Resin : 4.0 eq Amino Acid : 3.9 eq Activator : 8.0 eq DiPBA .

-

Pre-Activation (Recommended for Phosphonium/Uronium reagents):

-

In a separate vial, dissolve Fmoc-Amino Acid (4 eq) and HATU (3.9 eq) in minimal DMF.

-

Add DiPBA (8 eq) to the amino acid solution.

-

Observation: The solution may turn yellow (activation).

-

Time: Allow to activate for 30–60 seconds . Do not exceed 2 minutes to avoid racemization.

-

-

Coupling:

-

Transfer the activated solution immediately to the resin vessel.

-

Agitation: Shake at Room Temperature for 45–60 minutes .

-

High-Temp Option: For difficult sequences, heat to 60°C (microwave or conventional). DiPBA's low volatility ensures stable pH during heating.

-

-

Drain & Wash:

-

Drain the reaction vessel.

-

Critical Wash: Wash with DMF (3x) followed by DCM (3x) .

-

Why DCM? DiPBA is more lipophilic than DIPEA. The Dichloromethane (DCM) wash ensures complete removal of the base from the resin matrix.

-

D. Monitoring (Kaiser Test)

-

Take a few resin beads.

-

Add Kaiser reagents (Ninhydrin, Phenol, KCN). Heat to 100°C for 2 min.

-

Blue: Incomplete coupling (Repeat Step C).

-

Yellow/Colorless: Complete coupling (Proceed to next cycle).

Visualizing the Mechanism

The following diagram illustrates the role of DiPBA in the activation cycle using HATU. Note how the steric bulk prevents the base from attacking the activated ester.

Caption: Mechanism of HATU-mediated activation. DiPBA deprotonates the carboxylic acid but is too sterically hindered to attack the active ester, preventing base-mediated side reactions.

Solution Phase Considerations

If using DiPBA in solution phase synthesis:

-

Workup: Unlike DIPEA, DiPBA is less water-soluble.

-

Extraction Protocol:

-

Dilute reaction mixture with Ethyl Acetate.

-

Acid Wash: Wash 3x with 1M KHSO₄ or 10% Citric Acid . This converts DiPBA to its ammonium salt (DiPBA·H⁺), forcing it into the aqueous layer.

-

Warning: Do not use HCl if acid-sensitive protecting groups (like Boc) are present, though KHSO₄ is generally safe.

-

Wash with Brine, dry over Na₂SO₄, and concentrate.

-

Troubleshooting & Optimization

| Issue | Probable Cause | DiPBA-Specific Solution |

| Racemization | Over-activation or excess base time. | Reduce pre-activation time to <30s. DiPBA is bulky, but high concentrations can still promote alpha-proton abstraction over long periods. |

| Incomplete Coupling | Steric clash in "difficult sequences". | Increase Temperature to 60°C. DiPBA's high BP makes this safer than with DIPEA. Use DIC/Oxyma instead of HATU. |

| Base Salt Precipitation | Low solubility of DiPBA salts in DCM. | Switch coupling solvent to 100% DMF or NMP. Ensure washes alternate DMF/DCM. |

| Residual Odor | Low volatility of DiPBA. | Increase drying time under high vacuum. The "fishy" amine smell persists longer than DIPEA due to lower vapor pressure. |

References

- Albericio, F., & Tulla-Puche, J. (Eds.). (2008). The Power of Functional Resins in Organic Synthesis. Wiley-VCH. (General reference for SPPS base requirements).

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504. Link

-

PubChem. (n.d.). N,N-Diisopropylbutylamine Compound Summary. National Center for Biotechnology Information. Retrieved February 25, 2026. Link

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. (Authoritative review on coupling mechanisms). Link

-

Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis."[2] Tetrahedron, 60(11), 2447-2467. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N,N-Diisopropylbutylamine Synthesis

Welcome to the technical support center for the synthesis of N,N-Diisopropylbutylamine. This guide is designed for researchers, chemists, and process development professionals aiming to enhance the yield and purity of this valuable tertiary amine. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide actionable strategies for optimization.

The primary and most efficient route to N,N-Diisopropylbutylamine is through the reductive amination of butyraldehyde with diisopropylamine. This method is favored for its high selectivity and generally mild reaction conditions, avoiding the over-alkylation issues that can plague direct alkylation methods.[1][2] This guide will focus on optimizing this specific pathway.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the common challenges and questions that arise during the synthesis of N,N-Diisopropylbutylamine. Each answer is framed to provide not just a solution, but a deeper understanding of the reaction dynamics.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yield is a multifaceted issue that can often be traced back to one of three areas: iminium ion formation, the reduction step, or the workup procedure.

-

Inefficient Iminium Ion Formation: The reaction begins with the nucleophilic attack of diisopropylamine on butyraldehyde to form a hemiaminal, which then dehydrates to form a reactive iminium ion.[1] This dehydration is an equilibrium process. If water is not effectively removed or sequestered, the equilibrium will not favor the iminium ion, leading to incomplete conversion.

-

Solution: While not always necessary, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can drive the reaction forward. More commonly, the choice of reducing agent itself can circumvent this issue (see Q2).

-

-

Suboptimal Reduction: The choice of reducing agent is critical. A common mistake is using a reagent that is too reactive, like sodium borohydride (NaBH₄), which can reduce the starting butyraldehyde to butanol before it has a chance to form the imine.[3]

-

Solution: Employ a milder, more selective reducing agent that preferentially reduces the iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[4][5] Its steric bulk and the electron-withdrawing acetate groups temper its reactivity, making it highly selective for the protonated imine intermediate.[5]

-

-

Product Loss During Workup: N,N-Diisopropylbutylamine, like many amines, can form salts. If the pH of the aqueous workup is not sufficiently basic, a portion of the product can be protonated and lost to the aqueous layer.

-

Solution: During the aqueous workup, ensure the pH of the solution is adjusted to >11 using a strong base like NaOH or KOH before extraction.[6] This ensures the amine is in its freebase form and maximally soluble in the organic extraction solvent.

-

Q2: Which reducing agent is best for this synthesis, and why?

The selection of the reducing agent is arguably the most critical factor for maximizing yield and minimizing side products in a one-pot reductive amination.

| Reducing Agent | Chemical Formula | Key Characteristics |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Highly Recommended. Mild and selective for iminium ions over aldehydes and ketones.[4][7] Tolerates slightly acidic conditions, which can catalyze imine formation.[8] Can be used in a one-pot procedure.[5] |

| Sodium Cyanoborohydride | NaBH₃CN | A good alternative, also selective for imines. However, it is highly toxic and requires careful handling and disposal of cyanide waste.[3] |

| Sodium Borohydride | NaBH₄ | Not Recommended for One-Pot. A strong reducing agent that will readily reduce the starting butyraldehyde to butanol, leading to significant byproduct formation and lower yields.[3] It can be used in a two-step process where the imine is pre-formed and isolated before reduction.[7] |

| Catalytic Hydrogenation | H₂/Catalyst (Pd/C, PtO₂) | An effective and clean method, but requires specialized high-pressure hydrogenation equipment. The catalyst can be expensive.[9] |

Causality: The enhanced selectivity of NaBH(OAc)₃ stems from its moderated hydridic character. The electron-withdrawing acetate groups pull electron density away from the boron center, making the B-H bonds less polarized and the hydride less nucleophilic than in NaBH₄.[5] This "tamed" hydride is reactive enough to reduce the electrophilic iminium ion but generally unreactive towards the less electrophilic carbonyl of the aldehyde.[8]

Q3: I'm seeing a significant amount of butanol as a byproduct. How do I prevent this?

The formation of butanol is a direct result of the reduction of butyraldehyde. As discussed in Q2, this is the primary side reaction when using a non-selective reducing agent like NaBH₄ in a one-pot setup.

Primary Solution: The most effective way to eliminate butanol formation is to switch to sodium triacetoxyborohydride (NaBH(OAc)₃) as your reducing agent.[4] Its selectivity for the iminium ion intermediate is the key to a clean reaction.

Workflow Visualization:

Caption: Desired vs. side reaction pathways.

Q4: What are the optimal solvent and temperature conditions?

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvent choices.[4][7] They are relatively non-reactive, effectively dissolve the reactants, and are suitable for reactions run at or near room temperature. Tetrahydrofuran (THF) is another viable option.[7]

-

Temperature: The reaction is typically performed at room temperature (20-25 °C). The reaction is often mildly exothermic, especially during the addition of the reducing agent. If conducting the reaction on a larger scale, it may be necessary to use an ice bath to maintain the temperature and prevent potential side reactions.[10]

Q5: How can I effectively monitor the reaction's progress?

Monitoring the disappearance of the limiting reagent (typically butyraldehyde) is the most straightforward method.

-

Thin-Layer Chromatography (TLC): A quick and easy method. Co-spot the reaction mixture with your starting materials. The disappearance of the butyraldehyde spot indicates the reaction is proceeding. Use a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and visualize with a potassium permanganate stain.

-

Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information. A small aliquot of the reaction mixture can be quenched, diluted, and injected. This allows you to monitor the consumption of starting materials and the appearance of the product peak, giving a more precise indication of reaction completion.[11]

Experimental Protocol: Reductive Amination using NaBH(OAc)₃

This protocol details a reliable lab-scale synthesis of N,N-Diisopropylbutylamine with a focus on maximizing yield and purity.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Butyraldehyde is flammable and has a pungent odor.

-

Sodium triacetoxyborohydride is moisture-sensitive and can release acetic acid upon contact with water.

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| Diisopropylamine | 101.19 | 10.12 g (13.8 mL) | 1.0 |

| Butyraldehyde | 72.11 | 7.93 g (9.8 mL) | 1.1 |

| Sodium Triacetoxyborohydride | 211.94 | 25.4 g | 1.2 |

| Dichloromethane (DCM) | - | 200 mL | - |

| 1M Sodium Hydroxide (aq) | - | ~150 mL | - |

| Saturated Sodium Chloride (aq) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | ~10 g | - |

Procedure:

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add diisopropylamine (10.12 g, 1.0 eq) and dichloromethane (200 mL).

-

Aldehyde Addition: Begin stirring the solution and add butyraldehyde (7.93 g, 1.1 eq). Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.

-

Reductant Addition: In portions, carefully add sodium triacetoxyborohydride (25.4 g, 1.2 eq) to the stirring solution over 15-20 minutes. Note: The addition may be slightly exothermic. If the temperature rises noticeably, cool the flask with a water bath.

-

Reaction: Allow the reaction to stir at room temperature for 3-5 hours, or until reaction completion is confirmed by TLC or GC analysis.

-

Quenching: Carefully and slowly pour the reaction mixture into a separatory funnel containing 100 mL of 1M sodium hydroxide (NaOH) solution. Caution: Gas evolution (hydrogen) may occur.

-

Workup & Extraction:

-

Shake the separatory funnel, venting frequently. Ensure the aqueous layer is basic (pH > 11) using pH paper. If not, add more NaOH solution.

-

Separate the layers. Extract the aqueous layer two more times with 50 mL of DCM each time.

-

Combine all organic layers. Wash the combined organic phase with 50 mL of saturated sodium chloride (brine) solution to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil should be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 157-159 °C. The pure product is a colorless liquid.

Workflow Diagram:

Caption: Step-by-step synthesis workflow.

References

-

Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882. Available at: [Link]

-

Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587. Available at: [Link]

-

Wikipedia contributors. (2023). Eschweiler–Clarke reaction. Wikipedia. Available at: [Link]

-

MDPI. (2025). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Powers, S. E., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Available at: [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]

-

de Vries, J. G., & de Vries, A. H. M. (2003). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Topics in Catalysis, 25, 3-23. Available at: [Link]

-

Wikipedia contributors. (2023). Leuckart reaction. Wikipedia. Available at: [Link]

-

Grokipedia. (n.d.). Leuckart reaction. Grokipedia. Available at: [Link]

-

Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 294. Available at: [Link]

- Google Patents. (2017). Synthesize N, the method for N- diisopropylethylamine. CN106478423B.

-

ResearchGate. (2025). Activity and Selectivity Control in Reductive Amination of Butyraldehyde over Noble Metal Catalysts. ResearchGate. Available at: [Link]

- Google Patents. (2009). Method for synthetizing N,N-diisopropylethylamine. CN101585776A.

-

Wikipedia contributors. (2023). Reductive amination. Wikipedia. Available at: [Link]

-

Wang, X., et al. (2012). Preparation of Aliphatic Amines by the Leuckart Reaction. Advanced Materials Research, 550-553, 348-351. Available at: [Link]

-

CPI. (2025). 6 key challenges when scaling up sustainable chemical processes. CPI. Available at: [Link]

-

Asahi Glassplant Inc. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Asahi Glassplant Inc.. Available at: [Link]

-

Deng, B. (2021). How to deal with Scale-up challenges of Chemistry?. Archives in Chemical Research, 4(4), 23. Available at: [Link]

-

ResearchGate. (n.d.). Formation of butylamine in the reductive amination of butyraldehyde... ResearchGate. Available at: [Link]

-

Sudan Chemical. (n.d.). N,N-DIISOPROPYLETHYLAMINE FOR SYNTHESIS. Sudan Chemical. Available at: [Link]

- Google Patents. (2013). Synthesis method of N, N-diisopropylethylamine. CN102875385A.

- Google Patents. (2011). Synthesis method of N,N-diethyl isopropylamine. CN102180797A.

-

Giri, S. K., et al. (2024). Analytical Method Development And Validation For Determination Of Nitrosamine Impurities N- Nitrosodibutylamine (Ndba) & Nit. Nanotechnology Perceptions, 20(S14). Available at: [Link]

-

Lin, C., et al. (2018). Selective Synthesis of N,N-Bis(3-dimethylaminopropyl)amine over Pd/γ-Al2O3. Bulletin of the Korean Chemical Society, 39(2), 235-240. Available at: [Link]

-

Parry, R. J., & Li, W. (1997). Purification and characterization of isobutylamine N-hydroxylase from the valanimycin producer Streptomyces viridifaciens MG456-hF10. Journal of Bacteriology, 179(19), 6075–6082. Available at: [Link]

-

Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl. Tetrahedron Letters, 36(36), 6373-6374. Available at: [Link]

-

ResearchGate. (2025). Analytical Method Development And Validation For Determination Of Nitrosamine Impurities N-Nitrosodibutylamine (Ndba) & Nitroso Of N-Dimethyl Erythromycin In Sertraline Hcl Drug Substance By Lc-Ms/Ms. ResearchGate. Available at: [Link]

-

Al-Ghananeem, A. M., & El-Aneed, A. (2022). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Analytical Toxicology, 46(8), 843–857. Available at: [Link]

- Google Patents. (2017). Synthesis N, the method for N diisopropylethylamine. CN106478423A.

-

Vinuthana Pharma Tech Pvt Ltd. (2024). N,N-Diisopropyl Carbodiimide. Vinuthana Pharma Tech Pvt Ltd. Available at: [Link]

-

IJSAT. (n.d.). Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations. IJSAT. Available at: [Link]

- Google Patents. (1958). Purification of triethylamine. US2846376A.

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

- 6. CN102180797A - Synthesis method of N,N-diethyl isopropylamine - Google Patents [patents.google.com]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 10. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]

- 11. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification Strategies for Reactions Involving Diisopropylamine

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the removal of unreacted diisopropylamine (DIPA) from reaction mixtures. Our goal is to equip you with the knowledge to tackle this common purification challenge with confidence and precision.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experimental work-up.

Question: My NMR spectrum shows a significant amount of residual diisopropylamine after evaporating the solvent. How can I remove it?

Answer:

Residual diisopropylamine is a frequent issue due to its relatively high boiling point (84 °C) compared to many common organic solvents.[1][2][3] Here are several effective methods to address this, ranging from simple extraction to more specialized techniques.

Method 1: Acidic Aqueous Wash (For Acid-Stable Compounds)

This is the most common and often the most effective method. The principle is to convert the basic diisopropylamine into its water-soluble hydrochloride salt, which can then be easily extracted into an aqueous layer.

Experimental Protocol: Acidic Wash

-

Dissolve your crude reaction mixture in an appropriate organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of 1 M HCl to the separatory funnel.

-

Shake the funnel vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.

-

Allow the layers to separate. The top layer will be the organic phase (depending on the solvent density), and the bottom will be the aqueous phase containing the diisopropylammonium chloride salt.

-

Drain the aqueous layer.

-

To ensure complete removal, repeat the wash with 1 M HCl.

-

Follow with a wash using saturated sodium bicarbonate solution to neutralize any remaining acid in the organic layer, and then a final wash with brine to remove any remaining water.[5]

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Method 2: High-Vacuum Evaporation

If your desired compound is a non-volatile solid, you may be able to remove the diisopropylamine under high vacuum with gentle heating.

Trustworthiness: This method is self-validating. If the diisopropylamine is successfully removed, you will observe its absence in subsequent analytical data (e.g., ¹H NMR). However, be cautious, as prolonged heating can potentially degrade some products.

Experimental Protocol: High-Vacuum Evaporation

-

Place your crude product in a round-bottom flask.

-

Connect the flask to a high-vacuum line (oil pump).

-

Gently heat the flask in a water bath (e.g., 40-50 °C).[6]

-

Continue this process until you no longer see any condensation in the cold trap and the product appears as a solid or viscous oil.

Question: My product is acid-sensitive. What are my options for removing diisopropylamine?

Answer:

When dealing with acid-sensitive compounds, acidic washes are not suitable. Here are alternative strategies:

Method 1: Scavenger Resins

Scavenger resins are polymer-supported reagents designed to react with and remove specific types of molecules from a solution.[7][8] For amine removal, resins with electrophilic functional groups are highly effective.

Expertise & Experience: Scavenger resins offer a significant advantage in that the bound impurity can be removed by simple filtration, which simplifies the work-up process considerably.[7][8] There are various types of scavenger resins available commercially. For secondary amines like diisopropylamine, resins with isocyanate or sulfonyl chloride functional groups are often used.

Experimental Protocol: Amine Scavenging with Resin

-

Dissolve your crude product in a suitable solvent (e.g., dichloromethane, THF).

-

Add the appropriate scavenger resin to the solution (typically 2-4 equivalents relative to the amount of residual diisopropylamine).

-

Stir the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of the amine (consult the manufacturer's guidelines).

-

Monitor the reaction by TLC or LC-MS to confirm the removal of diisopropylamine.

-

Once the scavenging is complete, filter the mixture to remove the resin.

-

Rinse the resin with a small amount of the solvent.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

Method 2: Azeotropic Distillation

Azeotropic distillation can be employed to remove diisopropylamine by adding a solvent that forms a lower-boiling azeotrope with it.

Authoritative Grounding: Toluene is a commonly used solvent for the azeotropic removal of amines.[9] There are also patented methods that describe the azeotropic distillation of diisopropylamine with water and other organic liquids, particularly for its separation from isopropyl alcohol.[10][11]

Experimental Protocol: Azeotropic Distillation with Toluene

-

Dissolve your crude product in toluene.

-

Set up a distillation apparatus.

-

Heat the mixture to reflux. The toluene-diisopropylamine azeotrope will distill off.

-

Continue the distillation until all the diisopropylamine has been removed (this can be monitored by checking the boiling point of the distillate).

-

Once complete, the remaining solution in the distillation flask will be your product in toluene, which can then be removed by evaporation.

Frequently Asked Questions (FAQs)

Q1: Why is diisopropylamine often difficult to remove completely by simple evaporation?

Diisopropylamine has a boiling point of 84 °C, which is higher than that of many common laboratory solvents like dichloromethane (40 °C), diethyl ether (35 °C), and ethyl acetate (77 °C).[1][2][3] This means that after rotary evaporation of the solvent, the diisopropylamine will remain in the flask with your product.

Q2: Can I use a different acid for the aqueous wash?

Yes, other dilute acids such as citric acid or even saturated ammonium chloride can be used, especially if your product has some acid sensitivity. The key is that the acid must be strong enough to protonate the diisopropylamine (pKa of conjugate acid ≈ 11.07) and form a water-soluble salt.[4]

Q3: How do I choose the best method for my specific reaction?

The choice of purification method depends on several factors, including the properties of your desired product (e.g., acid stability, volatility), the scale of your reaction, and the equipment you have available. The following decision tree can help guide your choice.

Caption: Decision workflow for selecting a purification method.

Q4: Are there any safety concerns when working with diisopropylamine?

Yes, diisopropylamine is a flammable and corrosive liquid with an ammonia-like odor.[12][13] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is also incompatible with strong oxidizing agents and strong acids.[13]

Data Summary

| Property | Value | Source |

| Boiling Point | 84-85 °C | [1][2][3] |

| pKa of Conjugate Acid | 11.05 - 11.07 | [1][4] |

| Density | 0.722 g/mL | [1][2] |

| Solubility in Water | Miscible | [4] |

References

- US6897262B2 - Scavenger resin and processes for the use thereof - Google P

- Comparative Efficacy of Polyamine-Based Scavenger Resins.

- Scavenger Resins - Amerigo Scientific.

- How to remove the Diisopropylethylamine - Sciencemadness.org.

- Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines - ePrints Soton.

- 108-18-9(Diisopropylamine) Product Description - ChemicalBook.

- Diisopropylamine CAS#: 108-18-9 - ChemicalBook.

- Diisopropylamine (DIPA)

- US2512585A - Azeotropic distillation of isopropyl alcohol

- The application of scavenger resin in combinatorial chemistry - ResearchG

- How to remove DIPEA from HBTU/HOBt peptide coupling reaction mixture, without water work up?

- How to remove DIPEA

- An In-depth Technical Guide to the Synthesis and Purification of N,N-Diisopropylethylenediamine - Benchchem.

- JP4374102B2 - Method for separating N, N-diisopropylethylamine - Google P

- Getting rid of Triethylamine/ Diisopropylamine

- Diisopropylamine | C6H15N | CID 7912 - PubChem - NIH.

- Diisopropylamine - Wikipedia.

- A Comparative Analysis of Diisoamylamine and Diisopropylamine as Bases in Organic Synthesis - Benchchem.

- US2512584A - Azeotropic distillation of isopropyl alcohol

- Method for separating mixture of diisopropylamine and ethanol through azeotropic distillation - P

- Separation of methoxyisopropylamine from methoxyisopropylamine-water azeotrope - European P

- How to remove DIPEA trapped in the compound .I tried with water but compound also water soluble.Dipea comes with compound.

- Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherific

- Decomposition of N,N-Diisopropylethylamine (DIPEA) : r/chemistry - Reddit.

- Getting rid of Triethylamine/ Diisopropylamine from my phosphate product.